N-(4-fluorophenyl)-2-[1-methyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, thiophene, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. Key steps include:
Formation of the Imidazolidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Moiety: Thiophene derivatives can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The thiophene and imidazolidinone moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
2-chloro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]acetamide: Shares structural similarities and potential biological activities.
Uniqueness
N-(4-FLUOROPHENYL)-2-{1-METHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE is unique due to its specific combination of fluorophenyl, thiophene, and imidazolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16FN3O2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-methyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C17H16FN3O2S2/c1-20-16(23)14(21(17(20)24)10-13-3-2-8-25-13)9-15(22)19-12-6-4-11(18)5-7-12/h2-8,14H,9-10H2,1H3,(H,19,22) |
InChI Key |
FXLDSWUHIFVNKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=CS2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.